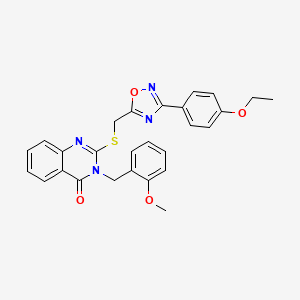

5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

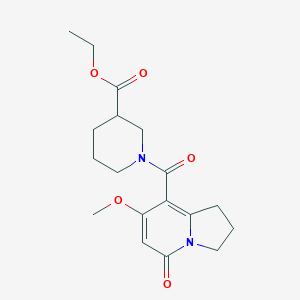

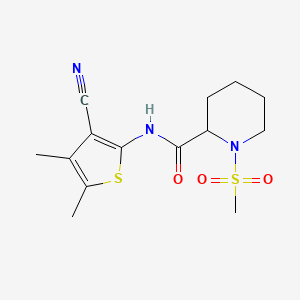

The compound "5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide" is a structurally complex molecule that appears to be related to a class of compounds known for their interactions with carbonic anhydrases (CAs). These enzymes are involved in various physiological processes, and their inhibition can have therapeutic implications, particularly in cancer treatment and management .

Synthesis Analysis

The synthesis of related sulfonamide compounds has been explored in several studies. For instance, a novel synthesis method for alpha-trifluoromethyl-sulfonamido furans, which are structurally related to the compound , has been developed using cyclic carbinol amides and triflic anhydride. This reaction proceeds under mild conditions and yields the desired product with high efficiency . Although the exact synthesis of "5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide" is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is critical for their biological activity. The indoline sulfonamide core, in particular, has been shown to play a significant role in the inhibition of cancer-related carbonic anhydrases . The presence of the indoline moiety suggests that the compound may interact similarly with these enzymes. Additionally, the substitution pattern on the indoline ring can significantly affect the potency and selectivity of these inhibitors .

Chemical Reactions Analysis

Sulfonamide compounds are known to interact with carbonic anhydrases through the formation of a coordination bond with the zinc ion in the enzyme's active site . This interaction is crucial for the inhibitory activity of these compounds. The specific chemical reactions and interactions of "5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide" with carbonic anhydrases or other biological targets would require further investigation to elucidate.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds are influenced by their molecular structure. These properties include solubility, stability, and the ability to cross biological membranes, which are important for their pharmacokinetic and pharmacodynamic profiles. The indoline and tetrahydrofuran moieties within the compound may affect these properties, potentially enhancing its ability to interact with biological targets . However, specific data on the physical and chemical properties of "5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide" would be required for a comprehensive analysis.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Heterocyclic Compound Development

5-(Indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide, as part of the broader class of sulfonamide compounds, contributes significantly to the synthesis of complex heterocyclic structures that are foundational in medicinal chemistry and drug development. For instance, triflic anhydride-mediated cyclization of hydroxy-substituted pyrrolidinones leads to the formation of sulfonamidofurans, which are crucial in synthesizing indolines and related heterocyclic systems. This demonstrates the compound's role in developing biologically active molecules through cyclization reactions (Padwa, Rashatasakhon, & Rose, 2003).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, including those related to 5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide, are investigated for their potential as carbonic anhydrase inhibitors, a property relevant in treating conditions like glaucoma, epilepsy, and certain cancers. Research into 3-phenyl-1H-indole-5-sulfonamides has unveiled promising classes of carbonic anhydrase inhibitors, highlighting the sulfonamide group's versatility in inhibiting various isoforms of this enzyme across different species (Güzel et al., 2010).

Antimicrobial and Antitumor Applications

The exploration of sulfonamide-based hybrid compounds reveals their significant pharmacological potential, including antibacterial, anti-carbonic anhydrase, and antitumor activities. By combining sulfonamide groups with various organic compounds, researchers have developed hybrids exhibiting broad-spectrum pharmacological activities. This underscores the importance of 5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide and related compounds in the synthesis of new therapeutic agents (Ghomashi et al., 2022).

Biomass Conversion to Biofuels

In the broader context of sustainable chemistry, derivatives of 5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide contribute to the catalytic conversion of biomass-derived furanic compounds into biofuels. Research in this area focuses on the reduction of furfural or 5-hydroxymethylfurfural (HMF) with hydrogen over heterogeneous catalysts, an essential step in converting oxygen-rich compounds to biofuels or fuel additives. This highlights the role of sulfonamide and related compounds in developing sustainable chemical processes for energy production (Nakagawa, Tamura, & Tomishige, 2013).

Eigenschaften

IUPAC Name |

5-(2,3-dihydroindole-1-carbonyl)-N-(oxolan-2-ylmethyl)furan-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c21-18(20-10-9-13-4-1-2-6-15(13)20)16-7-8-17(25-16)26(22,23)19-12-14-5-3-11-24-14/h1-2,4,6-8,14,19H,3,5,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDPDKJAAQAEDBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNS(=O)(=O)C2=CC=C(O2)C(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(indoline-1-carbonyl)-N-((tetrahydrofuran-2-yl)methyl)furan-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2517716.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,3,3-trifluoropropanamide](/img/structure/B2517736.png)